![molecular formula C18H24N4O3 B4926479 N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4926479.png)
N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine is a useful research compound. Its molecular formula is C18H24N4O3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine is 344.18484064 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Research
Compounds with the 1,3-benzodioxol moiety have been studied for their potential anticancer properties. The presence of the 1H-pyrazol-4-yl group could also contribute to the compound’s ability to inhibit cancer cell growth. Research has shown that similar structures exhibit activity against various cancer cell lines, including prostate, pancreatic, and leukemia .
Drug Design and Synthesis
The complex structure of the compound indicates its potential use in drug design and synthesis. Its unique chemical framework could serve as a scaffold for developing new therapeutic agents, particularly by modifying functional groups to target specific biological pathways .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Biochemical Pathways
It’s known that the disruption of microtubule dynamics can affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
Similar compounds have been reported to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1(5-22-6-8-23-9-7-22)4-19-11-15-12-20-21-18(15)14-2-3-16-17(10-14)25-13-24-16/h2-3,10,12,19H,1,4-9,11,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNITYRLTGMOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=C(NN=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl]-3-morpholin-4-ylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
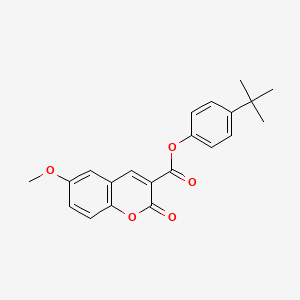
![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)
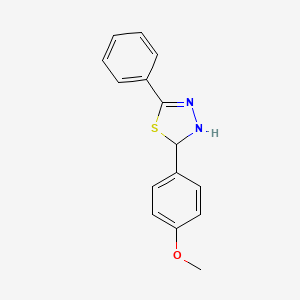
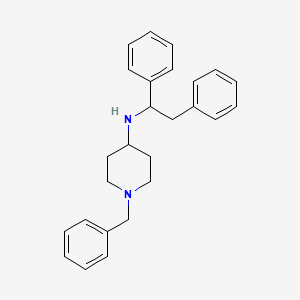
![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)
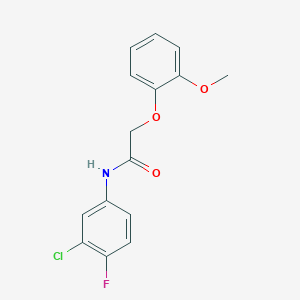
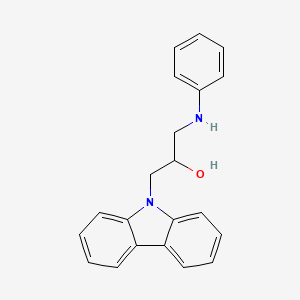
![2-[5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B4926506.png)